molecular formula C11H12N2OS B4876416 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone

3-(1-phenylethyl)-2-thioxo-4-imidazolidinone

Cat. No. B4876416
M. Wt: 220.29 g/mol
InChI Key: NHVXKWOZASEKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-phenylethyl)-2-thioxo-4-imidazolidinone, also known as PTI, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicine. PTI is a derivative of imidazolidinone, a class of compounds that have been shown to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act through multiple pathways. 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also appears to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant genes. Additionally, 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to induce apoptosis in cancer cells, potentially through the activation of the p53 pathway.
Biochemical and Physiological Effects:
3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, as well as reduce oxidative stress by increasing the expression of antioxidant genes. 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis in cancer cells, potentially through the activation of the p53 pathway. Additionally, 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to regulate the immune system by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to exhibit multiple biological activities, making it a versatile compound for scientific research. However, one limitation of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the safety and toxicity profile of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone.

Future Directions

There are several future directions for research on 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone as a potential therapeutic for diseases such as cancer and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone and its role in regulating the immune system. Finally, further studies are needed to investigate the safety and toxicity profile of 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone, as well as its potential interactions with other drugs.

Scientific Research Applications

3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. 3-(1-phenylethyl)-2-thioxo-4-imidazolidinone has also been investigated for its role in regulating the immune system and reducing inflammation, making it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

3-(1-phenylethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)13-10(14)7-12-11(13)15/h2-6,8H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVXKWOZASEKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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